molecular formula C6H2Br2Cl2 B3196953 1,3-Dibromo-4,6-dichlorobenzene CAS No. 100191-21-7

1,3-Dibromo-4,6-dichlorobenzene

Cat. No.: B3196953
CAS No.: 100191-21-7
M. Wt: 304.79 g/mol
InChI Key: AIYBGLGSFXUJDS-UHFFFAOYSA-N
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Description

Historical Perspectives and Evolution of Research on Polyhalogenated Benzene (B151609) Derivatives

The study of halogenated benzene derivatives dates back to the 19th century, with initial discoveries laying the groundwork for understanding the reactivity and structure of these compounds. Michael Faraday first isolated benzene in 1825, and subsequent work by chemists like Eilhard Mitscherlich in 1833, who synthesized it from benzoic acid, paved the way for exploring its derivatives. wikipedia.orgyoutube.com The concept of aromaticity and the unique stability of the benzene ring were subjects of intense investigation for over a century. schoolwires.net

The introduction of halogens onto the benzene ring was an early and fundamental transformation in organic chemistry. researchgate.net The chlorination of benzene, for instance, can theoretically yield twelve different chlorobenzene (B131634) isomers. researchgate.net Over time, the focus of research shifted from simple monohalogenated benzenes to more complex polyhalogenated systems, driven by their diverse applications and environmental presence. epa.govontosight.ai The development of analytical techniques was crucial in separating and identifying the various isomers produced during halogenation reactions, which often yield complex mixtures. acs.org The history of compounds like polybrominated biphenyls (PBBs) and polychlorinated biphenyls (PCBs), once widely used as flame retardants and in industrial applications, highlights the evolving understanding of the environmental impact of polyhalogenated aromatics. nih.gov

Significance within Contemporary Organic Synthesis and Environmental Chemistry Paradigms

In modern organic synthesis, polyhalogenated benzenes like 1,3-dibromo-4,6-dichlorobenzene serve as versatile intermediates. The differential reactivity of bromine and chlorine atoms on the aromatic ring allows for selective functionalization, making them valuable building blocks for more complex molecules, including pharmaceuticals and pesticides. ontosight.ai The positions of the halogen atoms influence the regioselectivity of subsequent reactions, a key consideration in synthetic design.

From an environmental perspective, polyhalogenated aromatic compounds are a significant class of contaminants. science.gov Their persistence in the environment is a major concern, as they are often resistant to degradation by soil bacteria. ncert.nic.in The toxicity and hydrophobicity of chlorinated benzenes generally increase with the number of chlorine atoms. researchgate.net Research in environmental chemistry focuses on understanding the fate and transport of these compounds, as well as developing methods for their remediation. For instance, studies have explored the microbial degradation of chlorinated benzenes, with some bacteria capable of using them as a carbon source under aerobic conditions. researchgate.netnih.gov However, highly chlorinated benzenes are often more resistant to biodegradation. researchgate.net

Nomenclatural and Isomeric Considerations for Brominated and Chlorinated Benzene Systems

The systematic naming of substituted benzene derivatives follows established IUPAC rules. For disubstituted benzenes, the prefixes ortho- (1,2-), meta- (1,3-), and para- (1,4-) are used to denote the relative positions of the substituents. youtube.comjove.comlibretexts.org However, for polysubstituted benzenes with three or more substituents, numbers are used to indicate their positions on the ring, assigning the lowest possible numbers to the substituents. jove.comuobabylon.edu.iqopenochem.org The substituents are then listed alphabetically. jove.com

The compound this compound illustrates these rules. The bromine and chlorine atoms are assigned positions to give the lowest possible locants, and they are named alphabetically (bromo before chloro).

Isomerism is a key feature of substituted benzenes. For a dibromodichlorobenzene, numerous constitutional isomers are possible, differing in the arrangement of the four halogen atoms on the six-carbon ring. chegg.comquora.com For example, besides this compound, other isomers include 1,2-dibromo-4,5-dichlorobenzene (B3056709) and 1,4-dibromo-2,3-dichlorobenzene. sigmaaldrich.comnih.gov Each isomer possesses unique physical and chemical properties.

Interactive Data Table: Isomers of Dibromodichlorobenzene

IUPAC NameCAS NumberMolecular Formula
1,2-Dibromo-4,5-dichlorobenzene89244-57-5C6H2Br2Cl2
1,3-Dibromo-2,4-dichlorobenzene100191-19-3C6H2Br2Cl2
1,3-Dibromo-2,5-dichlorobenzene81067-41-6C6H2Br2Cl2
1,4-Dibromo-2,3-dichlorobenzene100191-20-6C6H2Br2Cl2
This compoundNot AvailableC6H2Br2Cl2

Note: The availability of specific data for all isomers may vary.

Overview of Research Trajectories and Gaps in the Academic Understanding of this compound

Current research on polyhalogenated benzenes continues along several trajectories. In synthetic chemistry, efforts are directed towards developing more selective and efficient methods for their synthesis and subsequent functionalization. This includes the use of modern catalytic systems to control the regioselectivity of halogenation and cross-coupling reactions.

In environmental science, the focus remains on the detection, quantification, and remediation of these compounds. nih.gov There is a continuous need to understand the long-term environmental fate and toxicological profiles of specific isomers like this compound. ontosight.ai While much is known about classes of polyhalogenated compounds like PCBs and PBDEs, detailed information on less common isomers is often lacking.

A significant gap in the academic understanding of this compound is the limited availability of comprehensive experimental data on its physical, chemical, and toxicological properties. While databases like PubChem list the compound, they often lack detailed experimental values. nih.gov Further research is needed to fully characterize this and other less-studied polyhalogenated benzene isomers to better assess their potential applications and environmental risks.

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular FormulaC6H2Br2Cl2PubChem
Molecular Weight304.79 g/mol PubChem
IUPAC NameThis compoundPubChem
CAS Number14029669 (CID)PubChem

Note: The provided CAS number is the PubChem Compound ID (CID). A specific CAS registry number for this exact isomer may not be readily available in public databases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dibromo-2,4-dichlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2Cl2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYBGLGSFXUJDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701303923
Record name 1,5-Dibromo-2,4-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701303923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100191-21-7
Record name 1,5-Dibromo-2,4-dichlorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100191-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Dibromo-2,4-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701303923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1,3 Dibromo 4,6 Dichlorobenzene

Regioselective Halogenation Strategies for Benzene (B151609) Precursors

The direct halogenation of benzene precursors is a primary route to halogenated aromatics, but achieving the desired substitution pattern on a multi-substituted ring demands sophisticated control over reaction conditions and methodologies.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing functional groups onto a benzene ring. libretexts.org In the context of synthesizing 1,3-dibromo-4,6-dichlorobenzene, a logical starting material would be 1,3-dichlorobenzene (B1664543). The two chlorine atoms on the ring are deactivating yet ortho-, para-directing groups. wvu.eduquora.com This means they direct incoming electrophiles to the positions ortho and para relative to themselves. In 1,3-dichlorobenzene, positions 4 and 6 are para to one chlorine and ortho to the other, making them the most electronically activated sites for substitution.

The reaction involves the use of a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃), which polarizes the bromine molecule (Br₂), making it a more potent electrophile. wvu.edumsu.edu The mechanism proceeds through the formation of a positively charged intermediate known as an arenium ion, followed by the removal of a proton to restore aromaticity. libretexts.org

The bromination of 1,3-dichlorobenzene would be expected to yield 4-bromo-1,3-dichlorobenzene first, followed by a second bromination at the equivalent 6-position to form the target this compound. However, controlling the reaction to prevent the formation of other isomers or polybrominated byproducts requires careful optimization of the reaction conditions. google.com The choice of Lewis acid and its concentration can significantly influence the outcome of the reaction. echemi.com

Table 1: Lewis Acids and Conditions for Electrophilic Bromination

Catalyst Typical Conditions Role Reference
Ferric Bromide (FeBr₃) Br₂, room temperature or gentle heating Enhances electrophilicity of Br₂ by forming a complex. libretexts.orgmsu.edu
Aluminum Chloride (AlCl₃) Br₂, 0°C to 80°C Strong Lewis acid, effective catalyst for halogenation. quora.comgoogle.com
Zirconium(IV) chloride (ZrCl₄) 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), room temp. Catalyzes benzylic bromination but can also promote ring bromination. nih.gov

Directed ortho-metalation (DoM) provides a powerful alternative to classical electrophilic substitution, offering superior regioselectivity. wikipedia.org This strategy employs a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent (typically n-butyllithium or s-butyllithium) and directs deprotonation specifically to the adjacent ortho position. wikipedia.orguwindsor.ca The resulting aryllithium intermediate can then be trapped with an electrophile, such as a halogen source. organic-chemistry.org

The effectiveness of a DMG depends on its ability to coordinate with the lithium reagent. Strong DMGs include amides, carbamates, and sulfoxides, while halogens like chlorine are generally weak directing groups. organic-chemistry.org For a highly regioselective synthesis of this compound, a hypothetical route could start with a precursor containing a potent DMG, such as 2,4-dichlorobenzoic acid. The carboxylic acid can be converted to a stronger DMG, like a tertiary amide. This group would direct lithiation to both ortho positions (positions 3 and 5 relative to the amide), which could then be sequentially halogenated using a suitable bromine source (e.g., 1,2-dibromotetrachloroethane). Subsequent removal of the directing group would yield the final product. The choice of base and solvent is critical, with strong, non-nucleophilic bases like lithium diisopropylamide (LDA) in ethereal solvents like THF being common. uwindsor.ca

This method's power lies in its ability to override the inherent electronic preferences of the ring, allowing for the formation of substitution patterns that are difficult to achieve through EAS. strath.ac.uk

Decarboxylative halogenation, also known as halodecarboxylation, is a method for synthesizing aryl halides from readily available aryl carboxylic acids. nih.govnih.gov This process involves the cleavage of a C-C bond and its replacement with a C-halogen bond. While classic methods like the Hunsdiecker reaction require harsh conditions, modern protocols often utilize transition metal catalysis (e.g., copper or palladium) under milder conditions. princeton.eduorganic-chemistry.org

A general strategy involves the generation of an aryl radical intermediate from the carboxylic acid, which is then trapped by a halogen source. princeton.edu Recent advances have developed unified methods that can achieve chlorination, bromination, iodination, and fluorination from a common carboxylic acid precursor by simply changing the halogenating reagent and copper-based catalyst system. princeton.edu

To synthesize this compound, one could envision a pathway starting from 4,6-dichloroisophthalic acid (4,6-dichlorobenzene-1,3-dicarboxylic acid). A double decarboxylative bromination reaction, promoted by a suitable catalyst and a brominating agent like N-bromosuccinimide (NBS) or copper(I) bromide, could theoretically install both bromine atoms at the desired positions. This approach is particularly valuable for introducing halogens into sterically hindered positions or onto electron-deficient rings. organic-chemistry.org

Table 2: Catalytic Systems for Decarboxylative Halogenation

Catalyst System Halogen Source Substrate Type Role Reference
Cu(I) mediator CuI, CuBr, CuCl Electron-deficient benzoic acids Promotes decarboxylation and halogen transfer under aerobic conditions. organic-chemistry.org
Pd(OAc)₂ catalyst K₄Fe(CN)₆ (for cyanation) Electron-rich benzoic acids Catalyzes decarboxylative functionalization. organic-chemistry.org
Cu/Photoredox N-halosuccinimides (Hetero)aryl carboxylic acids Generates an aryl radical via ligand-to-metal charge transfer for halogen atom transfer. princeton.edu

Green Chemistry Principles and Sustainable Synthetic Routes for Polyhalogenated Aromatics

The synthesis of polyhalogenated aromatics, including this compound, traditionally involves methods that can generate significant hazardous waste and consume large amounts of energy. The adoption of green chemistry principles aims to mitigate these environmental impacts by designing safer and more efficient chemical processes. sigmaaldrich.compaperpublications.orgrroij.com These principles provide a framework for developing sustainable synthetic routes. nih.gov

The core tenets of green chemistry applicable to the synthesis of polyhalogenated aromatics include:

Waste Prevention: It is preferable to prevent the formation of waste than to treat it after it has been created. sigmaaldrich.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com

Less Hazardous Chemical Syntheses: Methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. paperpublications.org

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents and separation agents should be made unnecessary wherever possible and innocuous when used. sigmaaldrich.com

Design for Energy Efficiency: Energy requirements should be recognized for their environmental and economic impacts and should be minimized. Reactions are often conducted at ambient temperature and pressure. sigmaaldrich.com

Use of Catalysts: Catalytic reagents are superior to stoichiometric reagents as they can enhance selectivity, reduce reaction temperatures, and minimize waste. paperpublications.org

Sustainable synthetic routes for polyhalogenated aromatics are being explored to align with these principles. One approach involves the use of photocatalysis. For instance, photocatalytic dehalogenation of halogenated benzenes has been demonstrated using nanocrystallites under UV light, offering a milder reaction condition. acs.org Another green technique is the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields, as demonstrated in the N-derivatizations of other halogenated compounds. nsf.govacs.org The choice of catalyst is also crucial; replacing hazardous and corrosive acid catalysts with solid, renewable alternatives like zeolites or clays (B1170129) can lead to cleaner processes. epitomejournals.com

Table 1: The 12 Principles of Green Chemistry sigmaaldrich.compaperpublications.orgrroij.comnih.gov

Principle Number Principle Name Description
1 Prevention Better to prevent waste than to treat or clean it up.
2 Atom Economy Maximize the incorporation of all reactant materials into the final product.
3 Less Hazardous Chemical Syntheses Use and generate substances with minimal toxicity.
4 Designing Safer Chemicals Chemical products should be designed to minimize toxicity while maintaining function.
5 Safer Solvents and Auxiliaries Avoid or minimize the use of auxiliary substances like solvents.
6 Design for Energy Efficiency Minimize energy requirements for chemical processes.
7 Use of Renewable Feedstocks Use renewable raw materials whenever practicable.
8 Reduce Derivatives Minimize or avoid unnecessary derivatization steps.
9 Catalysis Use catalytic reagents in preference to stoichiometric ones.
10 Design for Degradation Design chemical products to break down into innocuous products after use.
11 Real-time Analysis for Pollution Prevention Develop analytical methods for real-time monitoring to prevent hazardous substance formation.
12 Inherently Safer Chemistry for Accident Prevention Choose substances and forms of substances that minimize the potential for chemical accidents.

Purification and Isolation Techniques for Polyhalogenated Organic Compounds Post-Synthesis

The synthesis of polyhalogenated benzenes often results in a mixture of isomers and other related by-products. google.com The separation and purification of the target compound, such as this compound, is a critical and often challenging step. Several techniques are employed, chosen based on the physical and chemical properties of the components in the mixture. simsonpharma.comreachemchemicals.combyjus.com

Crystallization: This is a common and effective method for purifying solids. simsonpharma.com It relies on the difference in solubility between the desired compound and impurities in a given solvent at different temperatures. For instance, in the synthesis of the related compound 1-bromo-3,5-dichlorobenzene (B43179), the product is separated from the reaction mixture by crystallization. google.com The process typically involves dissolving the impure solid in a hot solvent and allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. reachemchemicals.com Fractional crystallization can be used to separate compounds with different solubilities through repeated crystallization steps. reachemchemicals.com

Distillation: This technique separates components of a liquid mixture based on differences in their boiling points. simsonpharma.combyjus.com While this compound is a solid at room temperature, distillation can be used to separate liquid precursors or to purify the product if it is stable at its boiling point. For isomers with close boiling points, such as those often found in halogenated benzene synthesis, fractional distillation is necessary. reachemchemicals.comgoogle.com In cases where compounds decompose at their atmospheric boiling point, vacuum distillation can be employed to lower the boiling point to a safer temperature. byjus.com A combination of distillation followed by crystallization is often a powerful purification strategy. google.com

Chromatography: Chromatography encompasses a range of techniques used to separate the components of a mixture. byjus.com These methods are particularly useful for separating complex mixtures of isomers.

Column Chromatography: The mixture is passed through a column packed with a stationary phase (adsorbent). reachemchemicals.com The components separate based on their differing affinities for the stationary phase and the mobile phase (solvent).

Thin-Layer Chromatography (TLC): A quick method often used to check the purity of a compound or to determine the appropriate solvent system for column chromatography. reachemchemicals.com

High-Performance Liquid Chromatography (HPLC): A highly efficient version of column chromatography. The separation of halogenated benzenes using HPLC with carbon-based columns has been investigated, where separation is influenced by halogen–π interactions. nih.gov This technique has shown success in separating isomers of brominated benzenes. nih.gov Pre-packed glass columns can also be effective for isomer purification at preparative scales, offering high resolution and the ability to use high pH and strong organic solvents. chromatographytoday.com

Extraction: Liquid-liquid extraction is used to separate a compound from one liquid phase into another immiscible liquid phase, typically an organic solvent and an aqueous solution. miamioh.edu This is useful for removing impurities or isolating the product from the reaction mixture before final purification. simsonpharma.com

Table 2: Comparison of Purification Techniques for Polyhalogenated Organic Compounds

Technique Principle of Separation Application Advantages Limitations
Crystallization Difference in solubility at varying temperatures. simsonpharma.com Purifying solid compounds from solid or soluble impurities. reachemchemicals.com Can yield very pure products; scalable. google.com Requires a suitable solvent; can have yield losses.
Distillation Difference in boiling points. byjus.com Separating liquids with different volatilities; purifying solvents. simsonpharma.com Effective for large quantities; can be combined with reduced pressure (vacuum). byjus.com Not suitable for heat-sensitive compounds or azeotropic mixtures; fractional distillation needed for close boiling points. reachemchemicals.comgoogle.com
Chromatography Differential partitioning between a stationary and a mobile phase. byjus.com Separation of complex mixtures, including isomers. nih.govchromatographytoday.com High resolution; applicable to a wide range of compounds; analytical and preparative scales available. chromatographytoday.com Can be solvent-intensive; may be complex to scale up.
Extraction Differential solubility in two immiscible liquid phases. miamioh.edu Initial cleanup of reaction mixtures; separating acidic, basic, and neutral compounds. simsonpharma.com Simple, rapid, and effective for initial separation. Requires immiscible solvents; can lead to emulsion formation.

Mechanistic Investigations of 1,3 Dibromo 4,6 Dichlorobenzene Reactivity

Electrophilic Aromatic Substitution Reactions on 1,3-Dibromo-4,6-dichlorobenzene Substrates

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. minia.edu.eg The general mechanism involves the attack of an electrophile on the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. minia.edu.eglumenlearning.com This step is typically the rate-determining step of the reaction. lumenlearning.commsu.edu Subsequently, a proton is eliminated from the intermediate, restoring the aromaticity of the ring. minia.edu.eg

Influence of Halogen Substituents on Ring Activation and Directing Effects

Halogens are deactivating groups in electrophilic aromatic substitution, meaning they decrease the reaction rate compared to unsubstituted benzene (B151609). This deactivation stems from their inductive electron-withdrawing effect, which reduces the electron density of the aromatic ring, making it less nucleophilic. However, halogens are ortho-, para-directing substituents. This directing effect is due to the resonance donation of a lone pair of electrons from the halogen into the aromatic ring. This donation stabilizes the carbocation intermediate when the electrophile attacks at the ortho or para positions.

In the case of this compound, all four halogen substituents exert a deactivating inductive effect. The cumulative effect of these four halogens significantly reduces the nucleophilicity of the benzene ring, making it highly unreactive towards electrophilic attack.

The directing effects of the four halogens must also be considered. The two bromine atoms are located at positions 1 and 3, while the two chlorine atoms are at positions 4 and 6. The only available position for substitution is C5. The directing effects of the substituents on this position are as follows:

Bromine at C1: Directs ortho and para. The para position is C4 (occupied by chlorine), and the ortho positions are C2 (unsubstituted) and C6 (occupied by chlorine).

Bromine at C3: Directs ortho and para. The para position is C6 (occupied by chlorine), and the ortho positions are C2 (unsubstituted) and C4 (occupied by chlorine).

Chlorine at C4: Directs ortho and para. The para position is C1 (occupied by bromine), and the ortho positions are C3 (occupied by bromine) and C5 (unsubstituted).

Chlorine at C6: Directs ortho and para. The para position is C3 (occupied by bromine), and the ortho positions are C2 (unsubstituted) and C5 (unsubstituted).

Considering the directing effects, electrophilic attack is most likely to occur at the C2 or C5 positions. However, the strong deactivating nature of the four halogens makes such reactions challenging and often requires harsh reaction conditions.

Reaction Kinetics and Transition State Analysis in Halogenation Processes

The halogenation of aromatic compounds is a classic example of electrophilic aromatic substitution. lumenlearning.com The reaction typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or iron(III) chloride (FeCl₃) for chlorination, to generate a more potent electrophile. lumenlearning.com

The rate-determining step is the formation of the sigma complex. lumenlearning.commsu.edu The transition state leading to this intermediate is high in energy due to the temporary loss of aromaticity. For this compound, the activation energy for halogenation would be exceptionally high due to the strong deactivating effect of the existing halogen substituents. Computational studies would be necessary to analyze the precise structure and energy of the transition state for the halogenation of this specific substrate.

Nucleophilic Aromatic Substitution Pathways of Halogenated Benzene Derivatives

While electrophilic substitution is characteristic of many aromatic compounds, aryl halides can undergo nucleophilic aromatic substitution (SNA) under certain conditions. libretexts.org This reaction is particularly favored when the aromatic ring is substituted with strong electron-withdrawing groups, such as nitro groups, especially when they are positioned ortho or para to the leaving group. libretexts.orgpressbooks.publibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed by the addition of the nucleophile to the ring. libretexts.orgpressbooks.publibretexts.org

The general mechanism for SNA involves two steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion (Meisenheimer complex). libretexts.orglibretexts.org

Elimination of the leaving group: The leaving group departs, restoring the aromaticity of the ring.

In this compound, the halogen atoms themselves are the potential leaving groups. Although halogens are electron-withdrawing, they are not as strongly activating as nitro groups. Therefore, nucleophilic aromatic substitution on this compound would likely require very strong nucleophiles and/or high temperatures. The relative reactivity of the C-Br versus C-Cl bonds would also be a factor, with the C-Br bond generally being weaker and thus more susceptible to cleavage.

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound as a Substrate

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.com These reactions typically involve an organic halide or triflate and an organometallic reagent, and they proceed through a catalytic cycle involving a palladium catalyst. libretexts.org

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a widely used cross-coupling reaction that joins an organoboron compound (boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org The general catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.comlibretexts.org

This compound can serve as the aryl halide component in Suzuki-Miyaura couplings. The differential reactivity of the C-Br and C-Cl bonds allows for selective coupling reactions. Generally, the C-Br bond is more reactive towards oxidative addition to the palladium(0) catalyst than the C-Cl bond. This allows for the selective substitution of one or both bromine atoms while leaving the chlorine atoms intact. By carefully controlling the reaction conditions (e.g., catalyst, ligands, base, and stoichiometry of the boronic acid), it is possible to achieve mono- or di-arylation at the bromine-bearing positions.

Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions of this compound

EntryBoronic AcidProduct(s)Notes
1Phenylboronic acid (1.1 eq)1-Bromo-3-phenyl-4,6-dichlorobenzene and 1,3-Diphenyl-4,6-dichlorobenzeneSelective mono-arylation is often challenging and may yield a mixture of products.
2Phenylboronic acid (2.2 eq)1,3-Diphenyl-4,6-dichlorobenzeneDi-substitution at the bromine positions.

This table is for illustrative purposes and actual results may vary depending on specific reaction conditions.

Sonogashira and Heck Reaction Considerations

The Sonogashira reaction is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki-Miyaura coupling, the reactivity of this compound in the Sonogashira reaction would be dictated by the higher reactivity of the C-Br bonds. This would allow for the selective introduction of one or two alkynyl groups at the 1 and 3 positions.

The Heck reaction is a palladium-catalyzed reaction that forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base. Again, the C-Br bonds of this compound would be expected to be more reactive than the C-Cl bonds, enabling the selective formation of styrenic derivatives at the bromine-substituted positions.

For both the Sonogashira and Heck reactions, the significant steric hindrance around the C-Br bonds due to the adjacent chlorine atoms could influence the reaction efficiency and may require the use of bulky phosphine (B1218219) ligands to facilitate the catalytic cycle.

Reductive Dehalogenation Mechanisms and Selectivity

Reductive dehalogenation is a key transformation for polyhalogenated aromatic compounds, involving the replacement of a halogen atom with a hydrogen atom. This process can be achieved through various chemical and biological methods.

In biological systems, anaerobic microorganisms can utilize polyhalogenated benzenes as terminal electron acceptors in a process known as organohalide respiration. researchgate.net Studies on the anaerobic metabolism of chlorinated benzenes have shown that the dehalogenation is a sequential process. For instance, hexachlorobenzene (B1673134) can be reductively dechlorinated to chlorobenzene (B131634) through a series of tetrachloro- and dichlorobenzene intermediates. nih.gov The specific enzymes involved, often corrinoid- or nickel-containing dehalogenases, play a crucial role in the electron transfer and cleavage of the carbon-halogen bond.

The selectivity of reductive dehalogenation in polyhalogenated benzenes like this compound is governed by the nature and position of the halogen atoms. Generally, the ease of reduction follows the order I > Br > Cl > F. Therefore, in this compound, the bromine atoms are expected to be more readily cleaved than the chlorine atoms. The position of the halogens also influences reactivity. Halogens with adjacent electron-withdrawing groups are often more susceptible to removal. In the case of this compound, the bromine at position 1 is flanked by two chlorine atoms, potentially making it a primary site for initial dehalogenation. Studies on other polychlorinated benzenes have demonstrated that chlorine removal can be position-specific, with microorganisms showing preferences for removing ortho-, meta-, or para-chlorines. nih.gov

Catalytic systems for reductive dehalogenation also exhibit selectivity. For example, palladium-based catalysts are commonly used for hydrodechlorination. The choice of catalyst, ligand, and reaction conditions can be tuned to achieve selective dehalogenation of specific C-X bonds.

Table 1: Factors Influencing Reductive Dehalogenation Selectivity

FactorInfluence on Selectivity
Halogen Type The C-Br bond is weaker than the C-Cl bond, leading to preferential debromination.
Halogen Position The electronic environment and steric hindrance around the halogen atom affect its reactivity.
Catalyst System The nature of the metal catalyst and ligands can direct the dehalogenation to specific positions.
Reaction Conditions Temperature, pressure, and the nature of the hydrogen donor can influence the extent and selectivity of dehalogenation.
Microbial Species Different microorganisms possess dehalogenases with varying substrate specificities and regioselectivities.

Radical Reactions and Photochemical Transformations of Halogenated Aromatic Compounds

Halogenated aromatic compounds can undergo transformations initiated by radicals or light. These reactions are important in both synthetic chemistry and atmospheric and aquatic environmental chemistry.

Free radical halogenation at benzylic positions is a well-known reaction, but radical reactions directly on the aromatic ring of this compound are less common under typical conditions. libretexts.orgsigmaaldrich.com However, under specific circumstances, such as exposure to high-energy radiation or in the presence of radical initiators, homolytic cleavage of the carbon-halogen bond can occur. The resulting aryl radical is a highly reactive intermediate that can participate in various reactions, including hydrogen abstraction to form a dehalogenated product, or reaction with other molecules to form new C-C or C-heteroatom bonds. The generation of hydroxyl radicals in biological systems has been shown to react with benzene to form hydroxylated products, and similar reactions could be anticipated for halogenated benzenes. vedantu.comyoutube.com

Photochemical transformations of halogenated aromatic compounds are driven by the absorption of ultraviolet (UV) light. acs.org Upon absorption of a photon, the molecule is promoted to an excited electronic state. From this excited state, it can undergo several processes, including homolytic cleavage of a carbon-halogen bond to generate an aryl radical and a halogen atom.

For this compound, photochemical reactions would likely involve the preferential cleavage of the C-Br bond over the C-Cl bond due to the lower bond dissociation energy of the C-Br bond. The resulting aryl radical can then abstract a hydrogen atom from the solvent or another hydrogen donor to yield a dichlorobromobenzene. Further irradiation could lead to the sequential removal of the remaining halogen atoms. In some cases, the aryl radical can react with the solvent, for example, if benzene is used as the solvent, leading to the formation of biphenyl (B1667301) derivatives. acs.org

The presence of other chromophores in the reaction mixture can lead to sensitized photolysis, where a sensitizer (B1316253) molecule absorbs the light and then transfers the energy to the halogenated aromatic compound, initiating its degradation. The efficiency and products of photochemical transformations are highly dependent on the wavelength of light, the solvent, and the presence of other substances that can act as sensitizers or quenchers.

Table 2: Potential Photochemical Transformation Products of this compound

ReactantConditionsPotential Products
This compoundUV irradiation in a hydrogen-donating solvent1-Bromo-2,4-dichlorobenzene, 1,3-dichlorobenzene (B1664543)
This compoundUV irradiation in benzeneDichlorobromobiphenyls, Dichlorobiphenyls

Derivatization Strategies for Advanced Functionalization of the Aromatic Core

The presence of multiple halogen atoms on the benzene ring of this compound offers a versatile platform for the synthesis of more complex molecules through various derivatization strategies. The differential reactivity of the bromine and chlorine atoms allows for selective functionalization.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between aryl halides and organoboron compounds, typically catalyzed by a palladium complex. researchgate.netlibretexts.org Due to the higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions, it is possible to selectively couple a substituent at the bromine-bearing positions of this compound while leaving the chlorine atoms intact.

By carefully selecting the palladium catalyst, ligands, base, and reaction conditions, either mono- or di-arylation at the bromine positions can be achieved. For example, using a less reactive catalyst or a stoichiometric amount of the boronic acid could favor monosubstitution. Subsequent modification of the reaction conditions, such as increasing the temperature or using a more active catalyst system, could then facilitate the coupling at the second bromine position or even at the less reactive chlorine positions. Studies on the Suzuki-Miyaura coupling of polychlorinated aromatics have demonstrated that selective reactions are feasible. nih.gov For instance, the coupling of dichloropyrimidines with arylboronic acids has been successfully demonstrated using catalysts like Pd(PPh₃)₄. nih.govyoutube.com

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is another important pathway for the derivatization of aryl halides. nih.govnih.govresearchgate.netyoutube.comorganic-chemistry.org In general, SNAr reactions are facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. In this compound, the electron-withdrawing nature of the multiple halogen atoms can activate the ring towards nucleophilic attack.

The reactivity of the halogens as leaving groups in SNAr reactions typically follows the order F > Cl > Br > I, which is the reverse of their reactivity in many other reactions. This is because the rate-determining step is often the attack of the nucleophile on the carbon atom bearing the halogen, and the high electronegativity of fluorine polarizes the C-F bond, making the carbon more electrophilic. However, the stability of the leaving group also plays a role. In the case of this compound, the relative reactivity of the chloro and bromo substituents in SNAr reactions would depend on the specific nucleophile and reaction conditions. It is plausible that under certain conditions, selective substitution of the chlorine atoms could be achieved. For example, reactions of polychlorinated benzenes with strong nucleophiles like sodium methoxide (B1231860) or amines can lead to the substitution of one or more chlorine atoms.

Table 3: Comparison of Derivatization Strategies for this compound

ReactionTypical ReagentsSelectivityPotential Products
Suzuki-Miyaura Coupling Arylboronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃)Preferential reaction at C-Br bonds. Mono- or di-substitution can be controlled.Aryl- or diaryl-substituted dichlorobenzenes.
Nucleophilic Aromatic Substitution (SNAr) Strong nucleophiles (e.g., NaOMe, R₂NH)Depends on conditions; may favor substitution at C-Cl bonds.Alkoxy- or amino-substituted dibromochlorobenzenes.

Computational and Theoretical Chemistry Studies of 1,3 Dibromo 4,6 Dichlorobenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in understanding the electronic structure and molecular geometry of 1,3-dibromo-4,6-dichlorobenzene. These methods, including Density Functional Theory (DFT) and ab initio calculations, provide a detailed picture of the molecule's quantum mechanical nature.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice for studying halogenated benzenes. nih.gov For this compound, DFT calculations can be employed to determine its optimized molecular structure, harmonic vibrational frequencies, and infrared (IR) and Raman intensities. nih.gov

These calculations provide valuable data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. For instance, in a study on the related compound 1,3-dibromo-5-chlorobenzene (B31355), DFT calculations with the B3LYP functional and a 6-31G basis set were used to obtain the optimized geometry and vibrational frequencies. nih.gov Similar calculations for this compound would be expected to yield accurate predictions of its molecular properties.

The results from DFT analyses, such as those performed on other halogenated benzenes like 2-bromo-1,4-dichlorobenzene (B150605) using the B3LYP functional with 6-31+G/6-311++G(d,p) basis sets, reveal high electronic density. researchgate.net This suggests that this compound would also exhibit significant electronic density, influencing its reactivity and intermolecular interactions.

Table 1: Predicted Molecular Properties of Halogenated Benzenes from DFT Calculations

PropertyPredicted Value/Information
Optimized Geometry Provides bond lengths, bond angles, and dihedral angles.
Vibrational Frequencies Predicts IR and Raman active modes.
Electronic Density Expected to be high due to halogen substitution.
Thermodynamic Properties Can calculate parameters like heat capacity and enthalpy. researchgate.net

Ab initio methods are another class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. While DFT is often considered a type of ab initio method, the term is also used to refer to wavefunction-based methods like Hartree-Fock (HF). researchgate.net The accuracy of ab initio calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to build the molecular orbitals.

For a molecule like this compound, a basis set such as 6-311++G(d,p) would be appropriate for achieving a balance between computational cost and accuracy. researchgate.netresearchgate.net This basis set includes diffuse functions (++) to describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of atomic orbitals in a molecule. The selection of an adequate basis set is crucial for obtaining reliable results for molecular geometry and other properties.

Molecular Orbital Analysis: HOMO-LUMO Energies and Natural Bond Orbital (NBO) Analysis

Molecular orbital analysis provides critical information about the chemical reactivity and stability of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions.

The energy gap between the HOMO and LUMO is a significant parameter for determining molecular reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity. nih.gov For this compound, the electron-withdrawing nature of the bromine and chlorine atoms would influence the energies of the HOMO and LUMO. Theoretical calculations can predict these energy levels and the resulting energy gap.

Natural Bond Orbital (NBO) analysis is used to study hyperconjugative interactions and charge delocalization within a molecule. nih.gov In halogenated aromatic compounds, NBO analysis can reveal the interactions between the lone pairs of the halogen atoms and the antibonding orbitals of the benzene (B151609) ring. These interactions contribute to the stability of the molecule and can influence its reactivity. For instance, in a study of 1,3-dibromo-5-chlorobenzene, NBO analysis was performed to understand the intramolecular charge transfer. nih.gov Similar analysis on this compound would provide insights into its electronic structure and the nature of the carbon-halogen bonds.

Table 2: Key Parameters from Molecular Orbital Analysis

AnalysisKey ParametersSignificance
HOMO-LUMO Energy of HOMO, Energy of LUMO, HOMO-LUMO GapIndicates chemical reactivity and kinetic stability.
NBO Hyperconjugative interactions, Charge delocalizationExplains intramolecular stability and bonding characteristics.

Prediction of Spectroscopic Signatures via Computational Methods

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules. For this compound, theoretical calculations can provide simulated infrared (IR) and Raman spectra.

By calculating the harmonic vibrational frequencies and their corresponding intensities using methods like DFT, a theoretical vibrational spectrum can be generated. nih.gov This predicted spectrum can then be compared with experimental data to aid in the assignment of vibrational bands to specific molecular motions. This is particularly useful for complex molecules where experimental spectra can be difficult to interpret. Studies on similar molecules like 1,3-dibromo-5-chlorobenzene have demonstrated the utility of DFT calculations in assigning the observed vibrational bands in their IR and Raman spectra. nih.gov

Furthermore, computational methods can predict other spectroscopic properties, such as UV-Vis spectra, by calculating the electronic transition energies and oscillator strengths. nih.gov For this compound, this would provide information about its electronic absorption properties.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model reaction pathways and characterize transition states, providing a deeper understanding of reaction mechanisms. For this compound, this could involve studying its potential reactivity in various chemical transformations.

Conformational Analysis and Stereoelectronic Effects in Highly Halogenated Aromatics

While this compound is a planar aromatic molecule and does not have different conformers in the same way as a flexible molecule like cyclohexane, the principles of conformational analysis and stereoelectronic effects are still relevant to understanding its properties. Stereoelectronic effects arise from the spatial arrangement of orbitals and can influence the molecule's stability and reactivity.

In highly halogenated benzenes, the interactions between adjacent halogen substituents can lead to steric strain and electronic repulsion. These effects can cause slight distortions from a perfectly planar geometry. Computational methods can be used to precisely determine the optimized geometry and quantify the extent of any such distortions.

Furthermore, the interplay of inductive and resonance effects of the bromine and chlorine substituents on the aromatic ring is a key aspect of its electronic structure. NBO analysis can provide a detailed picture of these stereoelectronic interactions, such as the delocalization of halogen lone pairs into the π-system of the benzene ring. nih.govresearchgate.net These effects ultimately govern the molecule's chemical behavior.

Advanced Analytical Methodologies for the Characterization and Detection of 1,3 Dibromo 4,6 Dichlorobenzene

Mass Spectrometry (MS) Techniques for Structural Elucidation and Molecular Weight Verification.nih.gov

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in verifying the molecular weight of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) and Isotopic Pattern Analysis.nih.govrsc.org

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. rsc.org For 1,3-Dibromo-4,6-dichlorobenzene (C₆H₂Br₂Cl₂), HRMS can distinguish its exact mass from other molecules with the same nominal mass. nih.gov

A key feature in the mass spectrum of halogenated compounds is the distinct isotopic pattern caused by the natural abundance of isotopes for bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The presence of two bromine atoms and two chlorine atoms in this compound results in a characteristic cluster of peaks in the mass spectrum. Analyzing the relative intensities of these isotopic peaks provides strong evidence for the number of bromine and chlorine atoms in the molecule. springerprofessional.deresearchgate.net

Table 1: Isotopic Abundance of Bromine and Chlorine

IsotopeNatural Abundance (%)
⁷⁹Br50.69
⁸¹Br49.31
³⁵Cl75.77
³⁷Cl24.23

The unique combination of these isotopes creates a predictable and complex isotopic pattern for the molecular ion of this compound, which serves as a definitive fingerprint for its identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Separation and Identification.nih.govrsc.org

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. gbcsci.com In the analysis of a mixture containing this compound, the GC separates the compound from other components based on their boiling points and interactions with the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and detected.

The resulting mass spectrum provides two crucial pieces of information: the retention time from the GC, which is characteristic of the compound under specific chromatographic conditions, and the mass spectrum itself, which confirms the molecular weight and provides structural clues through fragmentation patterns. researchgate.net The fragmentation of this compound in the mass spectrometer would likely involve the loss of bromine and chlorine atoms or the benzene (B151609) ring's cleavage, providing further structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications.nih.gov

While GC-MS is well-suited for volatile compounds like this compound, liquid chromatography-mass spectrometry (LC-MS) offers an alternative for less volatile or thermally labile compounds. nih.gov For halogenated benzenes, LC can be used for separation, particularly with modern column technologies that can effectively resolve isomers. kyoto-u.ac.jpresearchgate.netrsc.org Following separation by LC, the compound is introduced into the mass spectrometer, typically using an atmospheric pressure ionization source such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The subsequent mass analysis provides molecular weight and structural information, similar to GC-MS. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Substitution Pattern Analysis.rsc.orgrsc.orgchemicalbook.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds. It provides information about the chemical environment of specific nuclei, such as protons (¹H) and carbon-13 (¹³C), allowing for the determination of the connectivity and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon (¹³C) NMR Spectroscopy.rsc.orgrsc.org

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The two protons on the benzene ring are chemically equivalent, and therefore, they would produce a single signal (a singlet) in the aromatic region of the spectrum (typically between 6.5 and 8.0 ppm). The exact chemical shift would be influenced by the deshielding effects of the four halogen substituents.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, due to its symmetry, three distinct signals would be expected in the aromatic region (around 120-150 ppm). libretexts.org Two signals would correspond to the carbon atoms bonded to the halogen atoms (C-Br and C-Cl), and one signal would represent the carbon atoms bonded to the hydrogen atoms. The chemical shifts of the carbons directly attached to the halogens would be significantly affected by the electronegativity of the substituent.

Table 2: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift Range (ppm)Multiplicity
¹H~7.0 - 8.0Singlet
¹³C~120 - 1403 Signals

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC).

To unequivocally confirm the structure and substitution pattern of this compound, two-dimensional (2D) NMR techniques can be employed.

COSY (Correlation Spectroscopy): While not particularly informative for this specific molecule due to the presence of only one type of proton, a COSY experiment would show no cross-peaks, confirming the absence of proton-proton coupling between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached. For this compound, the HSQC spectrum would show a single cross-peak, connecting the proton signal to the signal of the carbon atom it is bonded to. This would definitively identify the CH carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. The HMBC spectrum would be crucial in confirming the substitution pattern. Correlations would be observed between the protons and the neighboring carbons, including the carbons bonded to the bromine and chlorine atoms. For instance, the proton signal would show correlations to the adjacent carbon atoms, including those bearing the halogen substituents, thus confirming the 1,3-dibromo-4,6-dichloro substitution pattern. youtube.com

By combining the information from these advanced NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group and Molecular Backbone Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of this compound. fiveable.mespectroscopyonline.com These methods probe the vibrational modes of the molecule, offering a unique spectral fingerprint that is characteristic of its structure and the functional groups present. fiveable.mespectroscopyonline.com

Infrared (IR) Spectroscopy relies on the absorption of infrared radiation at frequencies corresponding to the natural vibrational frequencies of the molecule. For a vibration to be IR active, it must induce a change in the molecule's dipole moment. fiveable.me The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to C-H stretching, C-C stretching within the aromatic ring, and C-Br and C-Cl stretching vibrations. The positions of these bands provide information about the molecular backbone and the presence of halogen substituents.

Raman Spectroscopy is a complementary technique that involves the inelastic scattering of monochromatic light, usually from a laser source. youtube.com A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. fiveable.me Raman spectroscopy can be particularly useful for observing vibrations that are weak or absent in the IR spectrum, such as certain symmetric vibrations of the benzene ring. fiveable.me For instance, the symmetric stretching of the C-Br and C-Cl bonds would likely produce distinct Raman signals. The combination of both IR and Raman data provides a more complete picture of the vibrational properties of this compound. nih.gov

The analysis of the vibrational spectra of related dihalobenzenes, such as 1,3-dichlorobenzene (B1664543), through techniques like Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy, coupled with computational methods like Density Functional Theory (DFT), provides a framework for interpreting the spectra of more complex halogenated benzenes. nih.gov These studies help in assigning observed fundamental bands to specific normal modes of vibration. nih.gov

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the electron density distribution within the crystal, allowing for the construction of a detailed molecular model. For halogenated benzenes, X-ray crystallography can reveal crucial details about intermolecular interactions, such as halogen bonding and π-π stacking, which influence the packing of molecules in the crystal lattice. nih.govkyoto-u.ac.jp

Chromatographic Separation Techniques for Purity Assessment and Isomer Resolution

Chromatographic methods are indispensable for separating this compound from impurities, isomers, and other components in a mixture. The choice of chromatographic technique depends on the volatility and polarity of the analyte and the complexity of the sample matrix.

Gas Chromatography (GC) with Various Detectors

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. gbcsci.com In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases.

The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. For halogenated benzenes, the choice of the stationary phase is critical for achieving good resolution between isomers. nist.gov

A variety of detectors can be coupled with GC for the detection of this compound:

Mass Spectrometry (MS): GC-MS is a powerful hyphenated technique that combines the separation capabilities of GC with the identification power of MS. chemijournal.com The mass spectrometer provides information about the molecular weight and fragmentation pattern of the eluted compounds, allowing for confident identification. chemijournal.comresearchgate.net

Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds, making it an excellent choice for trace analysis of this compound.

Flame Ionization Detector (FID): While a universal detector for organic compounds, the FID is less sensitive to halogenated compounds compared to the ECD.

The table below summarizes typical GC conditions that could be adapted for the analysis of this compound, based on the analysis of similar compounds. gbcsci.com

ParameterValue
Column VF-624ms (30 m x 0.25 mm, 1.4 µm)
Carrier Gas Helium
Inlet Temperature 220°C
Oven Program Hold at 35°C for 3 min, then ramp at 5°C/min to 200°C and hold for 2 min
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI)
Scan Range 45-270 u

High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE)

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC. wur.nlsigmaaldrich.com In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. For halogenated benzenes, reversed-phase HPLC with a C18 or similar nonpolar stationary phase is commonly used. researchgate.netshodex.com The separation is based on the partitioning of the analytes between the polar mobile phase and the nonpolar stationary phase. researchgate.net Detection is typically achieved using a UV detector, as aromatic rings absorb UV light. wur.nl

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. nih.gov While neutral molecules like this compound are not directly separated by CE, a variation called Micellar Electrokinetic Chromatography (MEKC) can be employed. researchgate.net In MEKC, surfactants are added to the buffer to form micelles, which act as a pseudo-stationary phase, allowing for the separation of neutral compounds. researchgate.net

Investigation of Halogen-π Interactions in Chromatographic Separations

Recent research has highlighted the significance of halogen-π interactions in the chromatographic separation of halogenated benzenes. nih.govkyoto-u.ac.jprsc.org This non-covalent interaction occurs between the electron-deficient region of a halogen atom (the σ-hole) and the electron-rich π-system of an aromatic ring. kyoto-u.ac.jpnih.gov

Studies have shown that stationary phases containing carbon materials, such as fullerene-coated columns, can exhibit enhanced retention for halogenated benzenes due to these halogen-π interactions. nih.govkyoto-u.ac.jprsc.org The strength of this interaction generally increases with the size of the halogen atom (I > Br > Cl > F) and the number of halogen substituents. nih.govkyoto-u.ac.jpresearchgate.net This phenomenon can be exploited to achieve challenging separations of halogenated isomers. For example, a C70-fullerene coated column has been successfully used for the one-pot separation of all isomers of brominated benzenes. nih.govrsc.org The interplay between halogen-π and π-π interactions can be modulated by adjusting the mobile phase conditions to optimize the separation. nih.govkyoto-u.ac.jprsc.org

Hyphenated Analytical Techniques for Complex Matrix Analysis

For the analysis of this compound in complex matrices, such as environmental or biological samples, hyphenated analytical techniques are often necessary. chemijournal.com These techniques combine a separation method with a detection method, providing both high selectivity and sensitivity. chemijournal.com

The most common and powerful hyphenated technique for this purpose is Gas Chromatography-Mass Spectrometry (GC-MS) . chemijournal.comresearchgate.net GC provides the initial separation of the complex mixture, and the MS detector provides definitive identification of the eluted compounds based on their mass spectra. usgs.gov This combination allows for the reliable detection and quantification of this compound even at low concentrations in the presence of interfering substances.

Another powerful hyphenated technique is Liquid Chromatography-Mass Spectrometry (LC-MS) . This is particularly useful if the compound or other components in the matrix are not amenable to GC analysis. Similar to GC-MS, LC separates the components of the mixture before they are introduced into the mass spectrometer for detection and identification.

The use of purge and trap systems coupled with GC-MS can further enhance the sensitivity for the analysis of volatile organic compounds like this compound in aqueous samples. researchgate.netusgs.gov This pre-concentration step allows for the detection of the analyte at very low levels. usgs.gov

Environmental Chemistry and Transformation Pathways of 1,3 Dibromo 4,6 Dichlorobenzene

Photolytic Degradation Mechanisms in Aqueous and Atmospheric Environments

In aqueous environments, direct photolysis can occur when the compound absorbs light, leading to the cleavage of the carbon-halogen bonds. The presence of chromophores within the molecule allows for the absorption of solar radiation, which can excite the molecule to a higher energy state, initiating degradation. Indirect photolysis, often a more significant process, involves the reaction of the compound with photochemically generated reactive species such as hydroxyl radicals (•OH), singlet oxygen, and other photo-oxidants. These reactive species are ubiquitous in natural waters and can significantly accelerate the degradation of persistent organic pollutants. For related compounds like chlorobenzene (B131634), the presence of ozone and UV light has been shown to be highly effective in promoting degradation. europa.eu

In the atmosphere, 1,3-Dibromo-4,6-dichlorobenzene is expected to exist primarily in the vapor phase due to its presumed volatility, a characteristic of many chlorinated and brominated benzenes. The primary atmospheric degradation mechanism is likely to be its reaction with hydroxyl radicals. The rate of this reaction is a critical factor in determining the atmospheric lifetime of the compound. For instance, the estimated atmospheric half-life of p-dichlorobenzene, a related compound, ranges from 14 to 31 days, indicating a moderate persistence in the atmosphere. nih.gov

Microbial Transformation and Bioremediation Principles for Halogenated Aromatics

The microbial transformation of halogenated aromatic compounds like this compound is a critical process in their ultimate removal from the environment. Bioremediation, which harnesses the metabolic capabilities of microorganisms, offers a promising strategy for the cleanup of contaminated sites.

The biodegradation of halogenated aromatics can proceed under both aerobic and anaerobic conditions. ethz.ch Under aerobic conditions, bacteria often initiate the degradation by incorporating oxygen into the aromatic ring, a reaction catalyzed by dioxygenase enzymes. This leads to the formation of catechols, which are then further metabolized through ring cleavage. For example, a species of Alcaligenes has been shown to degrade 1,3-dichlorobenzene (B1664543) by metabolizing it to 3,5-dichlorocatechol, which is then cleaved to form 2,4-dichloromuconate. nih.govnih.gov

Under anaerobic conditions, the primary degradation pathway is reductive dehalogenation, where the halogen substituent is removed and replaced by a hydrogen atom. This process is particularly important for highly halogenated compounds and often occurs in sediments and anoxic groundwater zones.

Bioremediation strategies can involve biostimulation, where the growth of indigenous microorganisms capable of degrading the contaminant is stimulated by adding nutrients and electron acceptors, or bioaugmentation, which involves the introduction of specific microorganisms with the desired degradative capabilities into the contaminated environment. scielo.br

Abiotic Degradation Processes in Environmental Compartments

Hydrolysis: While many halogenated aromatic compounds are resistant to hydrolysis under normal environmental conditions, this process can become more significant under specific pH and temperature conditions. byjus.com However, for compounds like chlorobenzene, hydrolysis typically requires elevated temperatures and pressures to proceed at a significant rate. byjus.com

Reductive Dehalogenation: In anoxic environments, such as deep groundwater and sediments, abiotic reductive dehalogenation can occur. This process involves the transfer of electrons from a reductant to the halogenated organic compound, leading to the removal of a halogen atom. Natural reductants in the environment can include reduced iron minerals.

The persistence of halogenated benzenes is often high, especially in anaerobic environments where degradation processes are slower. The number and position of halogen substituents on the benzene (B151609) ring significantly influence the compound's susceptibility to both biotic and abiotic degradation.

Sorption and Transport Phenomena in Soils and Sediments

The transport and fate of this compound in the subsurface are heavily influenced by its sorption to soil and sediment particles. Sorption, the process by which a chemical binds to a solid surface, retards its movement and affects its availability for degradation and uptake by organisms.

The primary sorbent for non-polar organic compounds like halogenated benzenes in soil and sediment is organic matter. The octanol-water partition coefficient (Kow) is a key parameter used to predict the extent of sorption. Compounds with higher Kow values tend to sorb more strongly to organic matter. While the specific Kow for this compound is not available, related dichlorobenzenes have log Kow values in the range of 3.4 to 3.7, indicating a moderate potential for sorption. nih.gov

The sorption process is often described by isotherms, which relate the concentration of the chemical in the solid phase to its concentration in the aqueous phase at equilibrium. For many organic contaminants, sorption is a non-linear process, indicating that the sorption affinity changes with concentration. researchgate.net The transport of these compounds in soil and groundwater is often modeled using retardation factors, which quantify the extent to which sorption slows down the movement of the contaminant relative to the flow of water.

Environmental Occurrence and Distribution Investigated by Advanced Analytical Methods

The environmental occurrence and distribution of this compound are not well-documented in the scientific literature, likely due to its status as a compound with limited industrial use and the analytical challenges associated with its detection at trace levels. However, the presence of other halogenated benzenes in various environmental matrices suggests that if released, this compound could be found in similar compartments.

Advanced analytical methods are essential for the detection and quantification of trace organic contaminants in complex environmental samples. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds like halogenated benzenes. researchgate.net For air samples, methods such as EPA Method TO-15 are employed, which involve collecting whole-air samples in canisters followed by preconcentration and GC-MS analysis. cpsc.gov For water and soil samples, various extraction techniques, such as purge-and-trap, solid-phase extraction (SPE), and liquid-liquid extraction, are used to isolate the target analytes before instrumental analysis.

Monitoring data for related compounds like p-dichlorobenzene have shown its presence in indoor and outdoor air, surface water, groundwater, sediment, and even biota. nih.govepa.gov Such monitoring programs, utilizing sensitive analytical techniques, would be necessary to determine the environmental prevalence of this compound.

Applications of 1,3 Dibromo 4,6 Dichlorobenzene in Materials Science and Specialty Chemicals

Role as a Synthetic Precursor in Novel Organic Materials

The utility of 1,3-Dibromo-4,6-dichlorobenzene as a precursor is rooted in its identity as a halogenated aromatic compound, a class of molecules fundamental to building complex organic structures.

While specific polymers derived directly from this compound are not extensively documented in public literature, its structure is highly suitable for creating monomers for high-performance polymers. The two bromine atoms can be readily converted into other functional groups or serve as coupling sites in polymerization reactions. For instance, through metal-catalyzed cross-coupling reactions like Suzuki or Stille couplings, the bromine atoms can be replaced to link the dichlorobenzene core with other aromatic units, forming conjugated polymers. These polymers are of interest for their potential thermal stability and unique electronic properties. The synthesis of such monomers would involve the selective reaction at the C-Br bonds, leaving the more stable C-Cl bonds intact for potential further modification of the final polymer. This compound is classified as a material building block and an organic monomer for Covalent Organic Frameworks (COFs), indicating its role in the synthesis of advanced, porous polymeric materials.

In the field of optoelectronics, halogenated organic molecules are crucial precursors for creating organic semiconductors. This compound can serve as a foundational building block for the synthesis of larger, conjugated molecules used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthetic strategy often involves palladium-catalyzed cross-coupling reactions where the bromine atoms are substituted with aryl, vinyl, or ethynyl (B1212043) groups to extend the π-conjugated system. This extension is critical for tuning the electronic and optical properties, such as the bandgap and charge-carrier mobility, of the resulting material. The presence of chlorine atoms can also influence the final properties of the material, including its solubility, molecular packing in the solid state, and energy levels, which are all important factors in the performance of an electronic device. Companies that supply chemical building blocks for material science often list compounds like this compound under categories for OLED materials and electronic materials.

Intermediacy in the Production of Agrochemicals and Industrial Chemicals

Halogenated benzenes are important intermediates in the synthesis of a wide range of agrochemicals, including pesticides and herbicides, as well as other industrial chemicals like dyes. The specific isomer this compound, due to its distinct substitution pattern, can be used to create complex, targeted molecules. For example, the bromine atoms can be replaced by other functional groups through nucleophilic substitution or metal-catalyzed reactions to yield precursors for active agrochemical ingredients. The synthesis of 3,5-dichloroaniline (B42879) from the related compound 1-bromo-3,5-dichlorobenzene (B43179) highlights a common industrial pathway where a bromine atom is substituted to introduce a nitrogen-containing group. Similar transformations with this compound would lead to novel dichlorinated aniline (B41778) derivatives, which are known structural motifs in many pesticides.

Use as a Building Block in Advanced Organic Synthesis

The primary value of this compound in advanced organic synthesis lies in the differential reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, carbon-bromine bonds are significantly more reactive than carbon-chlorine bonds. This reactivity difference allows for selective, stepwise functionalization of the aromatic ring.

A chemist can first target the two C-Br bonds for a reaction, such as a Suzuki or Sonogashira coupling, while leaving the C-Cl bonds untouched. The resulting dichlorinated intermediate can then undergo a second, different coupling reaction at the C-Cl positions under more forcing conditions or with a more specialized catalytic system. This stepwise approach provides a powerful tool for constructing unsymmetrically substituted biaryl or poly-aryl compounds with high precision, which would be difficult to achieve with a tetra-bromo or tetra-chloro equivalent.

Table 1: Synthetic Transformations Utilizing this compound

Reaction TypeReagents/CatalystFunctional Group IntroducedDescription
Suzuki CouplingArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), BaseAryl groupForms new carbon-carbon bonds by coupling with boronic acids, primarily at the C-Br positions.
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, BaseAlkynyl groupCreates C-C bonds with terminal alkynes, useful for building rigid, linear structures.
Buchwald-Hartwig AminationAmine, Pd catalyst, BaseAmino groupForms carbon-nitrogen bonds, introducing primary or secondary amines.
Stille CouplingOrganostannane, Pd catalystAlkyl, Vinyl, or Aryl groupAnother versatile C-C bond-forming reaction using organotin compounds.
Grignard ReactionMagnesium (Mg), then electrophileVariousFormation of a Grignard reagent by reacting with Mg, followed by reaction with an electrophile.

This selective reactivity makes it a valuable building block for creating complex molecules with precisely controlled three-dimensional structures for applications in medicinal chemistry, materials science, and catalysis.

Development of Novel Catalytic Systems Utilizing Halogenated Aryl Substrates

The development of new and more efficient catalysts is a major focus of chemical research. Polyhalogenated aromatic compounds like this compound serve as excellent test substrates for this purpose. Developing catalysts that can selectively activate a C-Br bond in the presence of a C-Cl bond, or vice versa, is a significant challenge. By using this molecule in catalytic screening, researchers can probe the selectivity and reactivity of new ligand-metal complexes.

Furthermore, catalysts that can efficiently activate the typically less reactive C-Cl bonds are of high industrial interest, as chlorinated compounds are often cheaper starting materials than their brominated counterparts. A catalytic system that demonstrates high efficiency and selectivity in reactions with this compound would represent a significant advancement in cross-coupling technology. Such catalysts could then be applied to a broader range of synthetic challenges, including the synthesis of pharmaceuticals and other fine chemicals. The study of halogen exchange reactions, where one halogen is swapped for another using copper or nickel catalysts, also benefits from using substrates like this to understand reaction mechanisms and catalyst performance.

Emerging Research Directions and Future Perspectives for 1,3 Dibromo 4,6 Dichlorobenzene

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of polyhalogenated benzenes like 1,3-Dibromo-4,6-dichlorobenzene are increasingly benefiting from the integration of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and the potential for rapid optimization and library synthesis.

Flow chemistry, where reactants are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control is particularly advantageous for reactions involving highly reactive intermediates or exothermic processes, which are common in the functionalization of halogenated aromatics.

Automated synthesis platforms, which can perform a series of reactions in a programmed sequence, are revolutionizing the discovery of new molecules and the optimization of reaction conditions. repec.orgnih.gov These platforms can be used to rapidly screen different catalysts, solvents, and reaction conditions for processes such as cross-coupling reactions involving this compound. The ability to perform numerous experiments in parallel significantly accelerates the discovery of optimal synthetic routes. chemrxiv.org

Key Advantages of Flow Chemistry and Automation in the Synthesis of this compound Derivatives:

FeatureAdvantageRelevance to this compound
Precise Reaction Control Improved yield and selectivity, reduced byproducts.Enables regioselective functionalization of the different halogen atoms.
Enhanced Safety Small reaction volumes minimize risks associated with hazardous reagents or exothermic reactions.Important when working with reactive organometallic species often used in cross-coupling.
Rapid Optimization Automated systems can quickly screen a wide range of reaction parameters.Accelerates the discovery of efficient conditions for new transformations.
Scalability Flow processes can often be scaled up by extending the operation time.Facilitates the production of larger quantities of desired derivatives.
Integration of In-line Analysis Real-time monitoring of reaction progress.Allows for immediate adjustments to optimize the reaction as it proceeds.

Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions

Understanding the intricate mechanisms of reactions involving polyhalogenated compounds is crucial for their efficient application. Advanced spectroscopic techniques are now being employed for the in-situ monitoring of these reactions, providing real-time data on the formation of intermediates and products. Techniques such as infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for elucidating reaction pathways and kinetics. spectroscopyonline.comresearchgate.net

In-situ monitoring allows chemists to observe the transient species that are often missed by traditional offline analysis. spectroscopyonline.com This information is invaluable for optimizing reaction conditions to maximize the yield of the desired product and minimize the formation of impurities. For instance, in a Suzuki or Sonogashira coupling reaction with this compound, in-situ spectroscopy could track the consumption of the starting material and the formation of the mono- and di-substituted products, providing insights into the relative reactivity of the bromine and chlorine atoms.

Commonly Used In-Situ Spectroscopic Techniques:

TechniqueInformation ProvidedApplication in Polyhalogenated Benzene (B151609) Chemistry
Infrared (IR) Spectroscopy Changes in functional groups.Monitoring the conversion of C-Br or C-Cl bonds and the appearance of new functional groups. frontiersin.org
Raman Spectroscopy Vibrational modes of molecules, particularly useful for non-polar bonds.Complementary to IR, can provide information on the carbon skeleton and halogen bonds.
Nuclear Magnetic Resonance (NMR) Detailed structural information about molecules in solution.Can identify and quantify reactants, intermediates, and products in the reaction mixture.
UV-Vis Spectroscopy Changes in electronic transitions.Useful for monitoring reactions involving colored species or changes in conjugation.

High-Throughput Screening Methodologies in Material Science Applications

High-throughput screening (HTS) is a powerful methodology for rapidly discovering new materials with desired properties. umd.edu In the context of this compound, HTS can be employed to screen libraries of its derivatives for a wide range of material science applications. By systematically modifying the structure of the parent compound through various chemical reactions, a large and diverse library of new molecules can be generated.

These libraries can then be screened for properties relevant to organic electronics, such as their performance in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as components of advanced polymers. The high degree of halogenation in this compound and its derivatives can impart useful properties such as flame retardancy and thermal stability to polymers.

The process of HTS involves the parallel synthesis of a large number of compounds, followed by the rapid and automated measurement of their properties. nih.govscienceintheclassroom.org This approach significantly accelerates the pace of materials discovery compared to traditional, one-at-a-time synthesis and characterization. youtube.com

Theoretical Prediction of Novel Reactivity and Applications

Computational chemistry and theoretical modeling are becoming indispensable tools for predicting the reactivity and potential applications of molecules like this compound. researchgate.netbham.ac.ukresearchgate.net Density functional theory (DFT) and other quantum chemical methods can be used to calculate a variety of molecular properties that provide insights into a molecule's behavior in chemical reactions. nih.gov

For this compound, theoretical calculations can predict:

Regioselectivity: The relative reactivity of the different carbon-halogen bonds towards nucleophilic or cross-coupling reactions. This is crucial for designing selective synthetic strategies.

Reaction Mechanisms: The transition states and intermediates of potential reactions can be modeled to understand the reaction pathway and identify potential barriers.

Molecular Properties: Electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated to predict the potential of its derivatives in electronic applications.

By simulating the properties and reactivity of virtual compounds before they are synthesized in the lab, theoretical predictions can guide experimental efforts, saving time and resources.

Sustainable Synthesis and Environmental Remediation Strategies for Polyhalogenated Compounds

The development of sustainable synthetic methods and effective environmental remediation strategies for polyhalogenated compounds is an area of significant research interest. mdpi.com While these compounds have many important applications, their persistence in the environment is a concern.

Research in sustainable synthesis focuses on developing greener reaction conditions, such as the use of less toxic solvents, renewable starting materials, and catalytic methods that minimize waste. For the synthesis of derivatives of this compound, this could involve exploring water-based cross-coupling reactions or using catalysts that can be easily recovered and reused.

Environmental remediation strategies for polyhalogenated aromatic hydrocarbons (PAHs) and related compounds include a variety of physical, chemical, and biological methods. landrehab.orgfrontiersin.orgresearchgate.netnih.gov Bioremediation, which uses microorganisms to break down pollutants, is a particularly promising approach due to its potential for being environmentally friendly and cost-effective. nih.gov Research in this area is focused on identifying and engineering microbes that can effectively degrade persistent halogenated compounds. Other advanced oxidation processes, such as those utilizing sulfate radicals, are also being investigated for their efficiency in remediating PAH-contaminated soils. nih.gov

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing 1,3-Dibromo-4,6-dichlorobenzene, and how can purity be confirmed?

  • Synthesis : The compound can be synthesized via reductive cleavage of precursor brominated/dichlorinated aromatic systems. For example, Li/t-BuOH/H2O-mediated reductive cleavage of brominated intermediates yields the product, confirmed by mass spectrometry (MS) and gas chromatography (GC) comparisons with known standards .
  • Purity Confirmation : Use GC-MS to identify contaminants and quantify purity. Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H NMR at 400 MHz in CDCl3_3) provides structural validation, with characteristic peaks at δ 7.84 (s, 1H) and 7.52 (s, 1H) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Primary Methods :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substitution patterns and aromatic proton environments .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation and fragmentation pattern analysis .
    • Supplementary Techniques : Infrared (IR) spectroscopy to detect functional groups and X-ray crystallography (if crystals are obtainable) for absolute stereochemical confirmation.

Q. How does solvent choice influence the reactivity of this compound in substitution reactions?

  • Proton Donor Effects : Aprotic solvents like DMSO, NMP, or DMAc influence debromination efficiency due to varying proton donor capacities. For example, DMSO suppresses hydrodebromination, favoring fluorination or coupling reactions .
  • Methodological Guidance : Optimize solvent selection using GC-MS to monitor reaction pathways. Pre-screen solvents for compatibility with strong bases (e.g., Li or Grignard reagents).

Advanced Research Questions

Q. What mechanistic insights exist for the reductive debromination of this compound?

  • Pathway Analysis : Reductive cleavage in Li/t-BuOH/H2O proceeds via single-electron transfer (SET), generating aryl radicals that abstract hydrogen or undergo further halogen displacement. Competitive pathways (e.g., hydrodebromination vs. fluorination) depend on solvent proton availability .
  • Experimental Design : Use isotopic labeling (e.g., deuterated solvents) and radical traps (e.g., TEMPO) to elucidate intermediates. Monitor kinetics via in-situ NMR or UV-Vis spectroscopy.

Q. How can computational modeling predict the environmental toxicity of this compound?

  • QSAR Approaches : Apply Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP, polar surface area, and halogen atom positions. Compare with structurally analogous chlorinated/brominated aromatics (e.g., dioxins) known for endocrine disruption .
  • Validation : Cross-reference predictions with in-vitro assays (e.g., bacterial toxicity in Pseudomonas putida or mammalian cell lines) to assess endocrine-disrupting potential .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

  • Selective Substitution : Use directing groups (e.g., triflate) to control regioselectivity. For example, mixed halo/triflate intermediates (ArI(OTf)X) enable sequential Suzuki-Miyaura couplings .
  • Catalytic Optimization : Screen palladium/copper catalysts with ligands (e.g., SPhos, Xantphos) to enhance cross-coupling yields. Monitor by 19F^{19}F NMR if fluorinated products are targeted .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.